2-Pentyl isocyanide

Catalog No.
S1920122
CAS No.
355377-26-3
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentyl isocyanide

CAS Number

355377-26-3

Product Name

2-Pentyl isocyanide

IUPAC Name

2-isocyanopentane

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-4-5-6(2)7-3/h6H,4-5H2,1-2H3

InChI Key

AMOPGKXKHYQXDO-UHFFFAOYSA-N

SMILES

CCCC(C)[N+]#[C-]

Canonical SMILES

CCCC(C)[N+]#[C-]

Description

The exact mass of the compound 2-Pentyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Pentyl isocyanide is an organic compound characterized by the functional group –N≡C, specifically with a pentyl group attached. Isocyanides, including 2-pentyl isocyanide, are isomers of nitriles and exhibit unique structural properties. The linear structure results from the resonance between two forms: one with a triple bond between nitrogen and carbon, and another with a double bond. This resonance imparts notable reactivity to isocyanides, allowing them to participate in various

  • Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, particularly with alkyl halides, leading to the formation of secondary amides. This reaction involves the attack of the isocyanide on the electrophilic carbon of the alkyl halide, resulting in a nitrilium ion intermediate that can be hydrolyzed to yield the amide .
  • Hydrolysis: In the presence of water, 2-pentyl isocyanide can hydrolyze to form 2-pentyl formamide. This reaction illustrates its sensitivity to aqueous acid conditions .
  • Multicomponent Reactions: It participates in Ugi and Passerini reactions, which are valuable for synthesizing complex organic molecules from multiple reactants .

The biological activity of 2-pentyl isocyanide has been explored primarily in medicinal chemistry contexts. Isocyanides exhibit various biological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains and fungi. For instance, certain isocyanides have been tested for their inhibitory effects on pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antitumor Properties: Preliminary studies suggest that isocyanides may possess cytotoxic effects against cancer cell lines. The specific mechanisms and efficacy require further investigation .

Several methods exist for synthesizing 2-pentyl isocyanide:

  • Dehydration of Formamides: This method involves dehydrating formamides using agents like phosphorus oxychloride or toluenesulfonyl chloride in the presence of a base such as pyridine .
  • Carbylamine Reaction: In this method, chloroform reacts with primary amines in the presence of a strong base to produce isocyanides. This reaction serves as a qualitative test for primary amines .
  • Silver Cyanide Route: Historically significant but less common today, this method involves reacting allyl iodide with silver cyanide to yield allyl isocyanide, which can be further transformed into other isocyanides .
  • Parallel Synthesis Techniques: Recent advancements allow for rapid synthesis in microtiter plates, improving yield and reducing hazardous waste associated with traditional methods .

2-Pentyl isocyanide finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis due to its ability to participate in multicomponent reactions.
  • Pharmaceutical Development: Its unique reactivity profile makes it valuable for developing new drugs and therapeutic agents.
  • Material Science: Isocyanides are explored in creating novel materials due to their polymerization potential and reactivity with various substrates .

Studies on the interactions of 2-pentyl isocyanide with biological systems indicate potential effects on metalloproteins and enzymes. For example, its interaction with cytochrome P450 enzymes has been documented, revealing insights into its metabolic pathways and possible toxicity profiles . Further research on these interactions could elucidate its pharmacological potential and safety.

Several compounds share structural similarities with 2-pentyl isocyanide, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
Ethyl isocyanideShorter chainMore volatile; used as a precursor in organic synthesis.
Phenyl isocyanideAromaticExhibits strong hydrogen bonding; useful in medicinal chemistry.
Benzyl isocyanideAromaticKnown for its stability; participates in various cycloaddition reactions.
Tert-butyl isocyanideBranchedHighly sterically hindered; shows distinct reactivity patterns compared to linear isocyanides.

The uniqueness of 2-pentyl isocyanide lies in its balance between volatility and reactivity, making it suitable for diverse applications while maintaining stability under certain conditions.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Dates

Modify: 2023-07-22

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